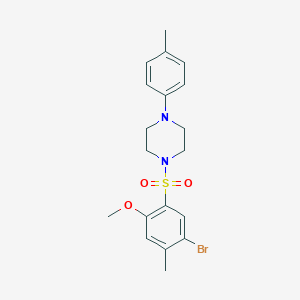

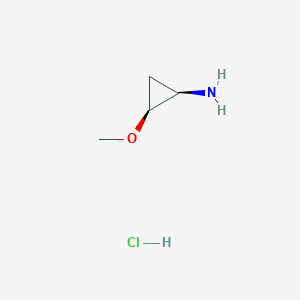

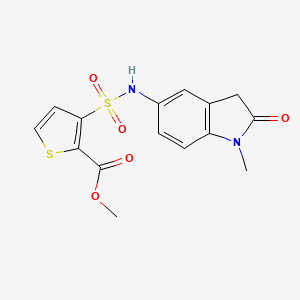

![molecular formula C14H10ClNO2S B2925257 4-(4-氯苄基)-4H-噻吩并[3,2-b]吡咯-5-羧酸 CAS No. 924643-46-9](/img/structure/B2925257.png)

4-(4-氯苄基)-4H-噻吩并[3,2-b]吡咯-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” is a type of pyrrole, which is a nitrogen-containing heterocyclic compound . Pyrrole and its analogs are known to be biologically active and can be found in many natural products . They are considered as a potential source of biologically active compounds .

Synthesis Analysis

The synthesis of pyrroles can be achieved through various methods. One of the common methods is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the conversion of primary diols and amines to 2,5-unsubstituted pyrroles, catalyzed by a stable manganese complex .Molecular Structure Analysis

The molecular structure of pyrrole compounds can be modified by substituting different groups at various positions on the pyrrole ring. For example, a substituted phenyl ring at both the positions 1 and 5 (F, Cl, and CH3 were the best substituents) and an amino methyl group at position 3 (a thiomorpholinomethyl side chain was the optimal moiety) were found to be responsible for the activity on the pyrrole ring .Chemical Reactions Analysis

Pyrrole compounds can undergo various chemical reactions. For instance, N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride can yield substituted pyrroles . Additionally, Michael addition of pyrrole with electrophilic olefins can afford N-alkylpyrroles .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For instance, the molecular formula of a similar compound, 4H-Furo[3,2-b]pyrrole-5-carboxylic acid, is CHNO with an average mass of 151.120 Da .科学研究应用

合成和衍生物形成

一系列研究探索了与 4-(4-氯苄基)-4H-噻吩并[3,2-b]吡咯-5-羧酸相关的化合物的合成和衍生物形成。例如:

- Torosyan 等人(2018 年)合成了一系列 N-取代的 4H-噻吩并[3,2-b]吡咯-5-羧酸,表明了从该化合物创建各种衍生物的潜力 新的 4H-噻吩并[3,2-b]吡咯-5-甲酰胺。

- Torosyan 等人(2020 年)的研究涉及 4-取代的 4H-噻吩并[3,2-b]吡咯-5-碳酰肼的酰化,进一步说明了对这些化合物进行功能化的通用性 4H-噻吩并[3,2-b]吡咯-5-碳酰肼及其衍生物。

化学性质和反应

了解这些化合物的化学性质和反应对于它们在科学研究中的应用至关重要:

- Grozav 等人(2019 年)讨论了 4-(乙氧羰基)噻吩并[2,3-b]吡咯-2-羧酸的形成,突出了类似噻吩并吡咯结构在各种条件下的反应性 噻吩并[2,3-b]吡咯-2(4)-羧酸和 2,4-二羧酸的合成。

- Ilyin 等人(2007 年)创建了包含 4H-噻吩并[3,2-b]吡咯的杂环组合库,展示了这些化合物在组合化学和药物发现中的潜力 合成具有 4H-噻吩并[3,2-b]吡咯部分的杂环化合物。

有机合成中的应用

这些化合物有机合成中的潜在应用是巨大的:

- Yarovenko 等人(2003 年)研究了催化剂和溶剂对 2-甲基-4H-噻吩并[3,2-b]吡咯-5-羧酸甲酯酰化的影响,揭示了这些化合物在有机合成中的反应性 2-甲基-4H-噻吩并[3,2-b]吡咯-5-羧酸甲酯的区域选择性酰化。

光化学和电子应用

一些研究表明了潜在的光化学和电子应用:

- Krayushkin 等人(2002 年)合成了基于噻吩并吡咯的光致变色剂,指出了在光化学和材料科学中的应用 使用噻吩并吡咯的区域选择性酰化合成光致变色 1,2-二杂芳乙烯。

作用机制

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that similar compounds, such as indole derivatives, have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . These activities suggest that 4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities exhibited by similar compounds , it can be inferred that this compound may influence a variety of biochemical pathways.

Result of Action

Similar compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects , suggesting that this compound may have similar effects at the molecular and cellular levels.

安全和危害

未来方向

The future directions in the research of pyrrole compounds could involve exploring their therapeutic potential against various diseases or disorders due to their diverse biological activities . Additionally, new synthetic methods could be developed to synthesize pyrrole compounds with improved properties .

属性

IUPAC Name |

4-[(4-chlorophenyl)methyl]thieno[3,2-b]pyrrole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO2S/c15-10-3-1-9(2-4-10)8-16-11-5-6-19-13(11)7-12(16)14(17)18/h1-7H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSSDGTWQCKOKDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C3=C(C=C2C(=O)O)SC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

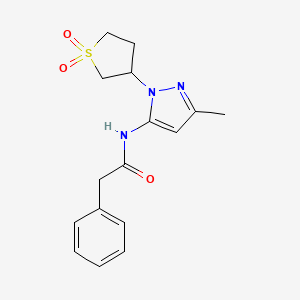

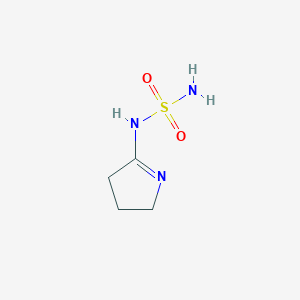

![ethyl 3-(4-chlorophenyl)-5-(4-(N,N-diethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2925175.png)

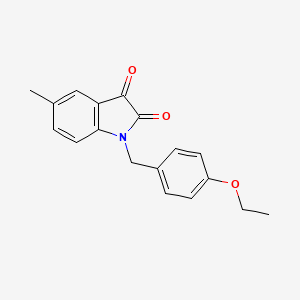

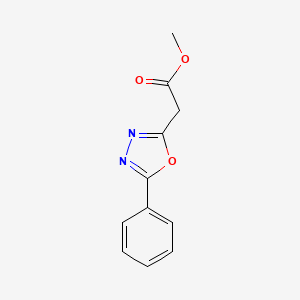

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2925189.png)

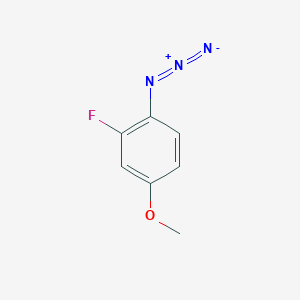

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2925193.png)

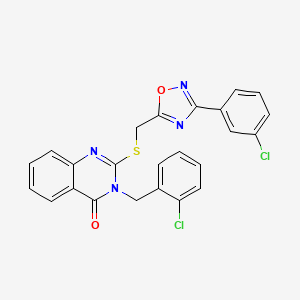

![N~4~,1-diphenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2925197.png)